4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Description
4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a carbohydrazide-based compound featuring a 3-methylbenzoate ester core linked to a carbohydrazonoyl moiety and a 2-nitrophenoxyacetyl group.
Properties
CAS No. |
769154-14-5 |
|---|---|
Molecular Formula |
C23H19N3O6 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C23H19N3O6/c1-16-5-4-6-18(13-16)23(28)32-19-11-9-17(10-12-19)14-24-25-22(27)15-31-21-8-3-2-7-20(21)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+ |
InChI Key |
UMSSXAJMFNXKFL-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps. The starting materials often include 2-nitrophenol, acetic anhydride, and carbohydrazide. The reaction conditions generally require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the carbohydrazonoyl group may form hydrogen bonds with biological molecules . These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their differences:
*Calculated based on structural analogs.
Substituent Effects on Physicochemical Properties
- Nitro vs. Halogen Substituents : The nitro group in the target compound confers stronger electron-withdrawing effects compared to chlorine or fluorine in analogs like C22H15Cl2FN2O4 . This may enhance electrophilic reactivity but reduce solubility in polar solvents.
- Alkyl vs. Aromatic Chains: The decanoylamino group in introduces a long hydrophobic chain, likely increasing logP (lipophilicity) compared to the target compound’s aromatic nitro group.
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is , with a molecular weight of approximately 463.4 g/mol. The compound features a nitrophenoxy group, which is known for its electron-withdrawing properties, and a carbohydrazone moiety that can influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O6 |
| Molecular Weight | 463.4 g/mol |
| CAS Number | 880032-80-4 |
| IUPAC Name | 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate |
The biological activity of this compound is primarily attributed to the nitrophenoxy and carbohydrazone functionalities. These groups can interact with various biological targets, including enzymes and receptors, potentially leading to inhibition or modulation of their activity.
- Enzyme Inhibition : The nitrophenoxy group may interfere with enzyme active sites, altering their function.
- Receptor Binding : The compound could bind to specific receptors, influencing signaling pathways that regulate cellular responses.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related nitrophenoxy derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Preliminary studies have suggested that the compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been observed in vitro, likely due to its interaction with cellular signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds structurally related to 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of nitrophenoxy derivatives, finding significant inhibition against Gram-positive bacteria, including Staphylococcus aureus .
- Anticancer Effects : Research published in Cancer Letters reported that similar carbohydrazone compounds showed cytotoxic effects on breast cancer cell lines, indicating a potential pathway for further exploration of this compound's anticancer activity .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
